5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIYLPOQQIDHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Azabicyclo Precursors
A common approach involves functionalizing azabicyclo[3.1.0]hexane intermediates. For example, 2-azabicyclo[3.1.0]hexane hydrochloride (7) undergoes tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in a THF/water mixture, yielding N-Boc-2-azabicyclo[3.1.0]hexane with 92% efficiency. Subsequent methylation with methyl iodide (MeI) and cesium carbonate (Cs₂CO₃) in acetonitrile at 75°C introduces a methyl group at the nitrogen, achieving 85% yield.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc Protection | (Boc)₂O, Na₂CO₃ | THF/H₂O | RT | 92% |
| N-Methylation | MeI, Cs₂CO₃ | MeCN | 75°C | 85% |
Carbamoyl Group Installation
The carbamoyl (–CONH₂) group is introduced via amidation or urea formation.
Amidation of Carboxylic Acids
Carboxylic acids react with ammonia or urea derivatives under coupling conditions. For example, EDCI-mediated coupling of O-methyl hydroxylamine with carboxylic acid 1 forms hydroxamic esters. Similarly, treating bicyclo[3.1.0]hexane-1-carboxylic acid with ammonium chloride (NH₄Cl) and 1,1′-carbonyldiimidazole (CDI) could yield the target carbamoyl derivative.
Urea-Based Functionalization
Hydrazine monohydrate reacts with esters to form hydrazides, which are convertible to ureas. In a related synthesis, ester 2a (1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate) treated with hydrazine produces hydrazide intermediates, later transformed into ureas. Applied to bicyclo[3.1.0]hexane esters, this route could generate the carbamoyl group.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
Overall Yield : ~65% (estimated).
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group undergoes decarboxylative halogenation under Hunsdiecker–Borodin reaction conditions. For example:
-
Reaction with bromine () in the presence of silver salts () yields 1-bromo-5-carbamoylbicyclo[3.1.0]hexane via radical intermediates .
-
Mechanistic studies show homolytic cleavage of acyl hypohalites (e.g., RCO-OBr ) generates alkyl radicals, which abstract halogens to form alkyl halides .
Key Data:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| /AgNO₃ | 1-bromobicyclo[3.1.0]hexane | 61–69 | Anhydrous solvent, 60°C |
| / | 1-iodo derivative | <30 | Light irradiation |
Hydrolysis of Carbamoyl Group
The carbamoyl group () is hydrolyzed under acidic or basic conditions to form 5-aminobicyclo[3.1.0]hexane-1-carboxylic acid :
-
Acidic Hydrolysis : HCl (4M in dioxane) removes the carbamoyl group at 25°C, yielding the amine .
-
Basic Hydrolysis : NaOH (2M) at 80°C converts the carbamoyl to a carboxylate intermediate .
Esterification and Amidation
The carboxylic acid participates in standard derivatization reactions:
-
Esterification : Reaction with methanol/H₂SO₄ produces methyl esters (e.g., methyl 5-carbamoylbicyclo[3.1.0]hexane-1-carboxylate ) .
-
Amidation : Coupling with amines (e.g., EDCl/HOBt) forms bicyclic amides .
Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system undergoes ring-opening under nucleophilic or thermal conditions:
-
Nucleophilic Attack : Reaction with opens the ring to form 3-mercaptohexane-1,5-dicarboxamide .
-
Thermal Rearrangement : Heating at 150°C induces a -sigmatropic shift to generate cyclohexene derivatives .
Functionalization at Bridgehead Positions
Radical bromination selectively targets the bridgehead carbon (C5):
-
-Bromosuccinimide (NBS) in CCl₄ yields 5-bromo-1-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid with 45% regioselectivity .
Stability and Side Reactions
Scientific Research Applications
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by case studies and data tables.
Modulators of RXFP1
One significant application of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid is as a modulator of the RXFP1 receptor, which is implicated in various cardiovascular diseases, including heart failure. A patent (WO2022122773A1) describes derivatives of this compound that demonstrate efficacy in treating heart failure by modulating RXFP1 activity .
Inhibitors of Cyclin-Dependent Kinases
Another promising application involves the compound's potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK7, which plays a critical role in cell cycle regulation and transcriptional control. Inhibiting CDK7 can lead to therapeutic strategies against proliferative diseases such as cancer .
Antiviral Activity
Research has also indicated that derivatives of bicyclic compounds similar to 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid exhibit antiviral properties, particularly against HIV-1 by disrupting the interaction between integrase and LEDGF/p75 proteins . This suggests that further exploration of this compound could yield effective antiviral agents.
Study on RXFP1 Modulation
In a study examining the pharmacological effects of RXFP1 modulators, compounds derived from 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid were tested for their ability to improve cardiac function in animal models of heart failure. The results demonstrated significant improvements in cardiac output and reduced myocardial stress markers, supporting the compound's therapeutic potential in cardiovascular diseases.
Antiviral Efficacy Assessment
A series of compounds based on the bicyclic structure were evaluated for their inhibitory effects on HIV-1 replication in vitro. The most promising candidates showed over 50% inhibition at concentrations below 100 µM, indicating that structural modifications to the bicyclic framework could enhance antiviral activity .
Mechanism of Action
The mechanism by which 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[3.1.0]hexane core is a versatile scaffold with derivatives differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison with structurally related compounds:
Functional Group Modifications
Notes:
- *Molecular weight of the target compound is inferred from analogs (e.g., ).
- Carbamoyl vs. methoxycarbonyl: The carbamoyl group enhances hydrogen-bonding interactions compared to the ester, making it more suitable for targeting polar binding pockets .
Key Research Findings
- Protein Interaction Studies : Derivatives of 5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid were used to develop COUPLrs (covalent orthologous ultrafast protein-protein linkage reagents), demonstrating high selectivity for cysteine residues in protein complexes .
- Solubility and Stability : The carbamoyl group improves aqueous solubility (logP ≈ -0.5) compared to methoxycarbonyl analogs (logP ≈ 1.2), as inferred from HPLC retention times ().
Biological Activity
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antiviral and antiparasitic properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid features a bicyclic structure that contributes to its unique pharmacological properties. The compound's structure can be represented as follows:
This compound is characterized by the presence of a carbamoyl group and a carboxylic acid, which are critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of derivatives related to 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid. For instance, modifications to similar compounds have shown significant inhibitory effects against various viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV). The following table summarizes the effective concentrations (EC50) for related compounds:
| Compound | Virus Type | EC50 (μM) |
|---|---|---|
| Compound A (analog of 5-Carbamoyl...) | HCV Genotype 1b | 2.92 ± 0.01 |
| Compound B | DENV | 126.30 ± 14.20 |
| Compound C | Yellow Fever Virus | 0.44 ± 0.08 |
These findings suggest that structural modifications can enhance antiviral efficacy, indicating a promising avenue for drug development.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects against Trypanosoma species, responsible for diseases such as African sleeping sickness and Chagas disease. The following data illustrates its efficacy:
| Compound | Parasite Species | EC50 (μM) |
|---|---|---|
| Compound D (analog of 5-Carbamoyl...) | T. brucei | 1.87 ± 0.08 |
| Compound E | T. cruzi | 0.71 ± 0.12 |
In vitro studies demonstrated that certain derivatives exhibited significant trypanocidal activity, highlighting the potential of this compound in treating parasitic infections.
Structure-Activity Relationships (SAR)
The biological activity of compounds related to 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid can be influenced by various structural modifications:
- Lipophilicity : Enhanced lipophilicity often correlates with increased biological activity, as it facilitates better membrane penetration.
- Functional Groups : The introduction of different functional groups can modulate the interaction with biological targets, impacting both potency and selectivity.
Studies have shown that methylation at specific positions can reduce desolvation energy, thus favoring binding affinity to target proteins.
Case Studies
Several case studies have explored the biological activity of this compound and its analogs:
- Study on Antiviral Efficacy : A study conducted by Pardali et al. synthesized a series of hydroxamic acid derivatives based on spirocarbocyclic structures, demonstrating significant antiviral activity against HCV and DENV .
- Antiparasitic Research : Another investigation focused on the trypanocidal properties of structurally similar compounds, revealing promising results against T. brucei and T. cruzi .
These studies collectively underscore the importance of structural optimization in enhancing the biological profile of bicyclic compounds.
Q & A
Q. What are the key considerations for designing a stereoselective synthesis route for 5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid?
The synthesis of bicyclo[3.1.0]hexane derivatives requires precise control of stereochemistry due to the rigid bicyclic framework. A validated approach involves:
- Catalytic hydrogenation : Use of 10% Pd/C under H₂ atmosphere to reduce nitriles or aldehydes while preserving stereochemistry (e.g., reduction of nitrile intermediates in ).
- Protection/deprotection strategies : tert-Butyldiphenylsilyl (TBDPS) groups are employed to protect hydroxyl or carboxyl moieties, as seen in the synthesis of bicyclo[3.1.0]hexane-1-carboxylate derivatives ().
- Chromatographic purification : Flash silica gel chromatography with gradients (e.g., petroleum ether:ethyl acetate) ensures high purity ().
Q. How can the purity and structural integrity of 5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid be confirmed?
- Analytical techniques :
- LC-MS : Monitor reaction completion and detect intermediates (e.g., [M-156+H]+ ion in ).
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 6.4–6.8 Hz for bicyclic protons in ).
- HRMS : Validate molecular formulas (e.g., C₁₉H₂₃ClN₅O₄ with observed m/z 420.1438 in ).
Advanced Research Questions
Q. What methodologies are used to analyze the compound’s interaction with biological targets, such as GPCRs or adenosine receptors?
Q. How can computational tools predict the compound’s metabolic stability and pharmacokinetic properties?
- In silico modeling :
- Data validation : Cross-reference computational results with experimental LC-MS/MS metabolite profiling ().
Key Research Gaps
- Crystallographic data : Limited X-ray structures for bicyclo[3.1.0]hexane derivatives hinder precise SAR studies.
- In vivo efficacy : Few studies correlate in vitro receptor binding with therapeutic outcomes (e.g., neuropathic pain models).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
